(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone oxalate
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Overview
Description
The compound contains several functional groups including a benzimidazole, piperidine, and piperazine ring. Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in drug discovery . Piperidine and piperazine rings are common in many pharmaceuticals and exhibit a wide range of biological activities .
Molecular Structure Analysis
The benzimidazole ring system is planar and aromatic, contributing to the stability of the molecule. The piperidine and piperazine rings are saturated and can exist in various conformations .Chemical Reactions Analysis
Benzimidazoles can undergo various reactions including alkylation, acylation, and halogenation . Piperidine and piperazine rings can be modified through reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific substituents present. In general, benzimidazoles are stable, crystalline compounds. Piperidines and piperazines are typically liquids or low-melting solids .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Structural Exploration: The compound has been synthesized and structurally characterized using techniques like IR, 1H NMR, LC-MS, and X-ray diffraction. This study highlights its potential in the field of crystallography and molecular structural analysis (Prasad et al., 2018).
Biological Activities
- Antimicrobial and Antifungal Activities: Certain derivatives have been investigated for their antimicrobial and antifungal properties. This indicates the compound's potential application in developing new antimicrobial agents (Gan et al., 2010).
Pharmacokinetics
- Pharmacokinetics of Novel Inhibitors: Studies have been conducted on analogs of this compound to understand their pharmacokinetics in the context of developing new cancer treatments. These studies provide insights into the compound's metabolism and systemic clearance (Teffera et al., 2013).
Materials Science Applications
- Corrosion Inhibition: Derivatives of the compound have been evaluated for their efficiency in inhibiting corrosion in steel, highlighting its potential application in materials science (Yadav et al., 2016).
Chemotherapy Research
- Anticancer Activity: Some related compounds have shown significant in vitro anticancer activity, suggesting potential applications in chemotherapy research (Boddu et al., 2018).
Drug Discovery
- Novel Drug Candidates: Research into analogs has led to the discovery of new drug candidates, like inhibitors for specific enzymes, indicating its role in drug discovery and development (Shibuya et al., 2018).
Radiopharmaceutical Applications
- Radiopharmaceutical Research: The compound has been part of a study for developing new radiopharmaceuticals, particularly in the context of labeling bioactive molecules (Mundwiler et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN5O.C2H2O4/c25-19-5-7-20(8-6-19)29-13-15-30(16-14-29)24(31)18-9-11-28(12-10-18)17-23-26-21-3-1-2-4-22(21)27-23;3-1(4)2(5)6/h1-8,18H,9-17H2,(H,26,27);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZDWZANJFMEKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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